molecular formula C10H18OS B14025184 (1R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol

(1R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol

Cat. No.: B14025184
M. Wt: 186.32 g/mol
InChI Key: PYQMNINTTPIRIT-KTOWXAHTSA-N
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Description

(1R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol is a bicyclic compound featuring a unique structural motif. This compound is characterized by a bicyclo[2.2.1]heptane framework with a hydroxyl group at the second position and a sulfanylmethyl group at the first position. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the bicyclic framework: The initial step involves the construction of the bicyclo[2.2.1]heptane core. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the hydroxyl group: The hydroxyl group at the second position can be introduced via a hydroboration-oxidation reaction. This involves the addition of borane to the double bond, followed by oxidation with hydrogen peroxide.

    Introduction of the sulfanylmethyl group: The sulfanylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable thiol with a halomethyl derivative of the bicyclic compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

(1R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.

    Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets. The hydroxyl and sulfanylmethyl groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and engage in nucleophilic and electrophilic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol: Lacks the sulfanylmethyl group, resulting in different chemical properties and reactivity.

    (1R)-7,7-dimethyl-1-(hydroxymethyl)bicyclo[2.2.1]heptan-2-ol: Contains a hydroxymethyl group instead of a sulfanylmethyl group, leading to variations in its chemical behavior.

Uniqueness

The presence of both the hydroxyl and sulfanylmethyl groups in (1R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[221]heptan-2-ol imparts unique chemical properties, making it distinct from other similar compounds

Properties

Molecular Formula

C10H18OS

Molecular Weight

186.32 g/mol

IUPAC Name

(1R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H18OS/c1-9(2)7-3-4-10(9,6-12)8(11)5-7/h7-8,11-12H,3-6H2,1-2H3/t7?,8?,10-/m0/s1

InChI Key

PYQMNINTTPIRIT-KTOWXAHTSA-N

Isomeric SMILES

CC1(C2CC[C@@]1(C(C2)O)CS)C

Canonical SMILES

CC1(C2CCC1(C(C2)O)CS)C

Origin of Product

United States

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